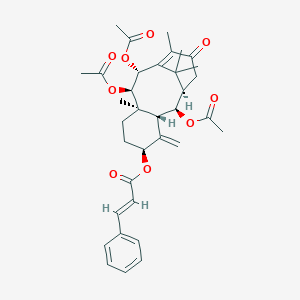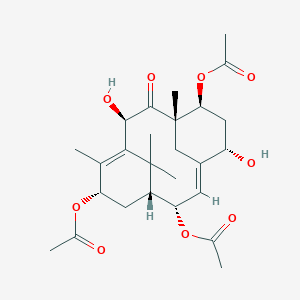![molecular formula C6H4BF4N5 B026216 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate CAS No. 63682-46-2](/img/structure/B26216.png)
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives can be achieved through multiple methods. For instance, the use of 3-diazopyrazolo[3,4-b]pyridine allows for the formation of various heterocyclic systems through reactions with reactive methylene compounds, amines, thiols, and hydrazines, leading to the formation of hydrazones, triazenes, diazosulfides, and tetrazenes, respectively. This compound acts as a versatile synthon for creating new heterocyclic systems, demonstrating the broad utility of this class of compounds in synthetic organic chemistry (Kočevar, Stanovnik, & Tislér, 1978).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridine derivatives has been extensively studied. For example, spectral analysis and quantum studies have provided insights into the structural characteristics of these compounds. The research on novel compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) has shed light on the molecular conformations, electronic structure, and thermodynamic properties of these molecules, highlighting the complex interactions that govern their stability and reactivity (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
1H-Pyrazolo[3,4-b]pyridine derivatives undergo a variety of chemical reactions, illustrating their rich chemistry. For instance, these compounds have been utilized in the synthesis of pyridopyrazolopyrimidines and triazine derivatives, showcasing their versatility in producing a wide range of chemical structures. Such reactions include diazotization to form diazonium salts, reaction with phenyl isothiocyanate to yield thiourea derivatives, and cyclization reactions to produce thiazole derivatives. These reactions not only reveal the chemical diversity of 1H-Pyrazolo[3,4-b]pyridine derivatives but also their potential for application in the synthesis of biologically active compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Applications De Recherche Scientifique
Kinase Inhibition The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure of interest, has been extensively utilized in the design of kinase inhibitors. Its versatility stems from its ability to bind to the kinase hinge region through multiple modes. This characteristic has led to its frequent inclusion in patents and research from various institutions, targeting a wide range of kinase enzymes. The scaffold's unique binding capabilities, potentially offering intellectual property advantages, activity enhancement, and synthetic flexibility, underscore its importance in medicinal chemistry (Steve Wenglowsky, 2013).
Heterocyclic Chemistry Pyrazole derivatives, including structures similar to 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate, play a pivotal role in heterocyclic chemistry. These compounds, due to their basic and unsaturated nature, feature prominently in drugs and organic compounds. The significance of pyrazole and its derivatives in pharmaceuticals is highlighted by their presence in numerous drugs, showcasing their broad application across various therapeutic areas (Somenath Bhattacharya et al., 2022).
Synthetic and Medicinal Aspects The pyrazolo[1,5-a]pyrimidine scaffold, which shares structural features with the compound , demonstrates a wide range of medicinal properties. Its role as a building block for drug-like candidates spans anticancer, CNS agents, anti-infectious, and anti-inflammatory agents, among others. The extensive use of this scaffold in drug discovery emphasizes the value of such heterocycles in developing potential drug candidates (S. Cherukupalli et al., 2017).
Heterocyclic N-oxide Applications Heterocyclic N-oxide molecules, which can be synthesized from structures akin to 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate, are celebrated for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and developing potent drugs with anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).
Phosphorus Azoles in NMR Spectroscopy Organophosphorus azoles, including pyrazoles, are studied for their stereochemical structure using 1H, 13C, 31P NMR spectroscopy and quantum chemistry. These studies showcase the application of such compounds in evaluating the Z/E isomerization of phosphorylated N-vinylazoles, highlighting the intricate relationship between phosphorus coordination and azole chemistry (L. Larina, 2023).
Orientations Futures
The future directions for the research and development of 1H-Pyrazolo[3,4-b]pyridines are promising. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Their diverse synthetic methods and potential biomedical applications make them an interesting area for future research .
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSFEBNJFQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499127 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
CAS RN |
63682-46-2 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)




![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)





